2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide
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Overview
Description
2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropylsulfonyl group, an ethylpyridinyl moiety, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylsulfonyl Intermediate: This step involves the reaction of cyclopropylsulfonyl chloride with an appropriate nucleophile to form the cyclopropylsulfonyl intermediate.
Introduction of the Pyridinyl Moiety: The next step involves the coupling of the cyclopropylsulfonyl intermediate with 4-ethylpyridine under suitable conditions, such as the use of a base and a coupling reagent.
Formation of the Methylpropanamide Backbone: The final step involves the reaction of the intermediate with a methylpropanamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropylsulfonyl-N-[(4-methylpyridin-2-yl)methyl]-2-methylpropanamide
- 2-cyclopropylsulfonyl-N-[(4-ethylpyridin-3-yl)methyl]-2-methylpropanamide
- 2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-ethylpropanamide
Uniqueness
2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its cyclopropylsulfonyl group, ethylpyridinyl moiety, and methylpropanamide backbone contribute to its versatility and effectiveness in various scientific research contexts.
Properties
IUPAC Name |
2-cyclopropylsulfonyl-N-[(4-ethylpyridin-2-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-11-7-8-16-12(9-11)10-17-14(18)15(2,3)21(19,20)13-5-6-13/h7-9,13H,4-6,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTNYCTYZGCSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)CNC(=O)C(C)(C)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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